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Compound of Interest

Compound Name: Methyl indoline-6-carboxylate

Cat. No.: B1340901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl indoline-6-carboxylate is a versatile heterocyclic building block that serves as a

valuable starting material and intermediate in the synthesis of a wide range of complex organic

molecules, particularly those with significant pharmacological activity. Its unique structural

motif, featuring a bicyclic aromatic amine with a reactive secondary amine and an ester

functionality, allows for diverse chemical transformations, making it an attractive scaffold for the

development of novel therapeutic agents. This technical guide provides an in-depth review of

the synthesis, key reactions, and applications of methyl indoline-6-carboxylate in modern

organic synthesis.

Synthesis of Methyl Indoline-6-carboxylate
The most common and direct route to methyl indoline-6-carboxylate involves the reduction of

its corresponding indole precursor, methyl indole-6-carboxylate. A widely used method employs

sodium cyanoborohydride in an acidic medium, providing the desired indoline in good yield.

Table 1: Synthesis of Methyl Indoline-6-carboxylate
Starting Material

Reagents and
Conditions

Product Yield (%)

Methyl indole-6-

carboxylate

Sodium

cyanoborohydride,

Acetic acid, 0 °C to rt

Methyl indoline-6-

carboxylate
77
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Key Reactions and Transformations
The reactivity of methyl indoline-6-carboxylate is primarily centered around the nucleophilic

secondary amine and the electrophilic ester carbonyl group. This dual functionality allows for a

variety of synthetic manipulations, including N-functionalization and modifications of the

carboxylate group.

N-Functionalization Reactions
The secondary amine of the indoline ring is readily functionalized through alkylation and

acylation reactions, providing access to a diverse array of N-substituted derivatives.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of

a base. A common procedure involves the use of sodium hydride to deprotonate the amine,

followed by the addition of an alkylating agent such as methyl iodide or benzyl bromide.

N-Acylation and N-Sulfonylation: The indoline nitrogen can also be acylated with acyl halides or

sulfonylated with sulfonyl chlorides in the presence of a base like triethylamine. This reaction is

crucial for the synthesis of various bioactive molecules, including sulfonamide derivatives.

Reactions of the Carboxylate Group
The methyl ester functionality can be readily transformed into other functional groups, such as

carboxylic acids, amides, and alcohols.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding indoline-6-

carboxylic acid under basic conditions, typically using sodium hydroxide or lithium hydroxide.

This carboxylic acid is a key intermediate for the synthesis of amides.

Amide Coupling: The resulting indoline-6-carboxylic acid can be coupled with various amines to

form amide bonds. Standard coupling reagents such as EDCI in the presence of a base like

DIPEA are commonly employed for this transformation.

Ester Reduction: Although a specific example for the reduction of methyl indoline-6-
carboxylate was not found in the reviewed literature, esters of this type are generally

susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH4) to

afford the corresponding primary alcohol, (indolin-6-yl)methanol.
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Table 2: Key Reactions of Methyl Indoline-6-carboxylate
Reaction Type

Starting
Material

Reagents and
Conditions

Product Yield (%)

N-Methylation
Methyl indoline-

6-carboxylate

Sodium hydride,

Methyl iodide,

DMF, 0 °C to rt

Methyl 1-

methylindoline-6-

carboxylate

47

N-Benzylation
Methyl indoline-

6-carboxylate

Sodium hydride,

Benzyl bromide,

DMF, 0-5 °C to rt

Methyl 1-

benzylindoline-6-

carboxylate

Not reported

N-Sulfonylation
Methyl indoline-

6-carboxylate

Methanesulfonyl

chloride,

Triethylamine,

DCM, 0 °C to rt

Methyl 1-

(methylsulfonyl)i

ndoline-6-

carboxylate

97

Ester Hydrolysis

Methyl 1-

(benzyl)indoline-

6-carboxylate

3 M aq. NaOH,

Methanol, reflux

1-

(benzyl)indoline-

6-carboxylic acid

64.5

Ester Hydrolysis

Methyl 1-((5-

chloro-2-

methoxyphenyl)s

ulfonyl)indoline-

6-carboxylate

LiOH·H₂O, THF,

H₂O, rt

1-((5-chloro-2-

methoxyphenyl)s

ulfonyl)indoline-

6-carboxylic acid

81

Amide Coupling

1-((5-chloro-2-

methoxyphenyl)s

ulfonyl)indoline-

6-carboxylic acid

Amine, EDCI,

DIPEA, DMF

Corresponding

amide
Not reported

Applications in Drug Discovery and Organic
Synthesis
Methyl indoline-6-carboxylate and its derivatives are pivotal intermediates in the synthesis of

pharmaceutically active compounds.
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A notable application of a closely related derivative, methyl 2-oxoindoline-6-carboxylate, is in

the synthesis of Nintedanib, a tyrosine kinase inhibitor used for the treatment of idiopathic

pulmonary fibrosis and certain types of cancer. The synthesis involves the N-acetylation of the

oxindole core followed by a condensation reaction.

Furthermore, derivatives of methyl indoline-6-carboxylate have been utilized in the

development of SMARCA2 inhibitors, which are being investigated for the treatment of

SMARCA4 deficient cancers. The synthetic route to these inhibitors involves N-sulfonylation of

methyl indoline-6-carboxylate, followed by further transformations.

The sulfonamide derivatives of indoline-6-carboxylic acid have also been explored as potential

inhibitors of carnitine palmitoyltransferase (CPT), highlighting the therapeutic potential of this

scaffold.

Experimental Protocols
Synthesis of Methyl Indoline-6-carboxylate
To a solution of methyl indole-6-carboxylate (534 mg, 3.05 mmol) in acetic acid (7.5 mL) at 0

°C, sodium cyanoborohydride (580 mg, 9.2 mmol) is added in portions. The reaction mixture is

stirred at 15 °C for 40 minutes. An additional portion of sodium cyanoborohydride (193 mg,

3.05 mmol) is added, and stirring is continued for 30 minutes at room temperature. The solvent

is removed under reduced pressure. The residue is dissolved in dichloromethane and washed

with 1N NaOH solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated to yield methyl indoline-6-carboxylate as a pale yellow solid (494 mg, 77%

yield).

N-Methylation of Methyl Indoline-6-carboxylate
A solution of methyl indoline-6-carboxylate (200 mg, 1.13 mmol) in N,N-dimethylformamide

(3 mL) is cooled to 0 °C. Sodium hydride (50 mg, 1.24 mmol) is added, and the mixture is

stirred for 10 minutes. Iodomethane (0.08 mL, 1.24 mmol) is then added dropwise. The

reaction is warmed to room temperature and stirred for 1 hour. The mixture is diluted with

saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic

layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification by

column chromatography (0-50% ethyl acetate in cyclohexane) affords methyl 1-methylindoline-

6-carboxylate as a pale yellow oil (102 mg, 47% yield).
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N-Sulfonylation of Methyl Indoline-6-carboxylate
To a stirred solution of methyl indoline-6-carboxylate (3.34 g, 18.9 mmol) and triethylamine

(5.25 mL, 37.7 mmol) in dichloromethane (57 mL) at 0 °C, methanesulfonyl chloride (2.9 mL,

37.7 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 5 hours.

The mixture is then diluted with water and extracted with ethyl acetate (2 x 100 mL). The

combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The

residue is purified by column chromatography (EtOAc/petroleum ether, 30/70 to 100/0) to give

methyl 1-(methylsulfonyl)indoline-6-carboxylate (3 g, 97% yield).[1]

Hydrolysis of Methyl 1-(benzyl)indoline-6-carboxylate
Methyl 1-(benzyl)indoline-6-carboxylate (65 mg, 0.185 mmol) is suspended in methanol (2 mL).

A 3 M aqueous solution of sodium hydroxide (246 µL, 0.74 mmol) is added, and the mixture is

heated to reflux for 1.5 hours. After cooling, the mixture is acidified with 1 M HCl. The resulting

precipitate is filtered and washed with cold 1 M HCl to afford 1-(benzyl)indoline-6-carboxylic

acid as a light yellow solid (40 mg, 64.5% yield).[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key transformations and logical relationships in the synthetic

utility of methyl indoline-6-carboxylate.

Methyl indole-6-carboxylate Methyl indoline-6-carboxylateNaCNBH3, AcOH

Click to download full resolution via product page

Caption: Synthesis of Methyl Indoline-6-carboxylate.
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Caption: N-Functionalization Pathways.
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Caption: Carboxylate Group Transformations.
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Caption: Nintedanib Synthesis Precursor Logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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